molecular formula C7H11NO2 B083592 Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 14997-05-8

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B083592
CAS RN: 14997-05-8
M. Wt: 141.17 g/mol
InChI Key: OHOMMMWAZVAKNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves various methods, including ultrasound-mediated synthesis under solvent-free conditions and the employment of ionic liquids as catalysts. Such methods offer advantages such as shorter reaction times and higher yields compared to conventional methods (Jingyu He et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives like Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been elucidated through X-ray diffraction studies, revealing detailed insights into their conformation and bonding patterns, significant for understanding reactivity and interaction with other molecules (A. Sambyal et al., 2011).

Chemical Reactions and Properties

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, forming different derivatives, which are important for synthetic applications. These reactions include cycloaddition, annulation, and reactions with reagents like the Vilsmeier–Haack reagent, demonstrating the compound's versatility in organic synthesis (Y. Verdecia et al., 1996).

Scientific Research Applications

  • Organic Chemistry

    • Tetrahydropyridines are formed through a multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate . The reaction involves several steps including Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization . The reaction is stereoselective and the structures of key intermediates and products were verified by X-ray diffraction analysis .
    • The results of this research have led to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers .
  • Pharmacology

    • Tetrahydropyridines (THPs) have been used in the development of several medicinal scaffolds that demonstrate various biological activities . They exist in distinct structural isomers and their presence has been identified in both natural products and synthetic pharmaceutical agents .
    • The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . Structure-activity relationship (SAR) studies of newly reported THP derivatives help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
  • Neurology

    • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pyridine derivative and a dopaminergic neurotoxin used in neurological research . MPTP can be metabolized into 1-methyl-4-phenylpyridinium (MPP+), which produces free radicals in the body, leading to oxidative stress .
    • This compound is often used to induce behavioral disorders and dopaminergic neuronal damage in mice for research purposes .
  • Chemical Synthesis

    • Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that can be used in the synthesis of other complex molecules . It’s often used as a building block in organic synthesis due to its reactivity and the presence of multiple functional groups .
  • Neurological Research

    • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a tetrahydropyridine derivative that has been used to induce Parkinson’s disease in animal models . This compound is metabolized into the neurotoxin MPP+, which causes symptoms of Parkinson’s disease by destroying dopaminergic neurons in the brain .
  • Nutritional Research

    • MPTP has also been used to study the effect of docosahexaenoic acid on the apelin distribution of the nervous system . This research could provide insights into the role of nutrition in neurological health and disease .
  • Chemical Synthesis

    • Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that can be used in the synthesis of other complex molecules . It’s often used as a building block in organic synthesis due to its reactivity and the presence of multiple functional groups .
  • Neurological Research

    • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a tetrahydropyridine derivative that has been used to induce Parkinson’s disease in animal models . This compound is metabolized into the neurotoxin MPP+, which causes symptoms of Parkinson’s disease by destroying dopaminergic neurons in the brain .
  • Nutritional Research

    • MPTP has also been used to study the effect of docosahexaenoic acid on the apelin distribution of the nervous system . This research could provide insights into the role of nutrition in neurological health and disease .

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOMMMWAZVAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Anusevičius, V Mickevičius, S Belyakov… - Monatshefte für Chemie …, 2014 - Springer
The cyclization reaction of N-(4-chlorophenyl)-β-alanine, in the presence of piperidine as a catalyst, provided ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1, 4, 5, 6-tetrahydropyridine-3-…
Number of citations: 4 link.springer.com
AN Vereshchagin, KA Karpenko, TM Iliyasov… - Russian Chemical …, 2018 - Springer
Multicomponent reaction of benzylidenemalononitrile, 2-acetyl-3-arylacrylates, and aqueous ammonia in alcohols at room temperature proceeds stereoselectively to give (4RS,6SR)-4,6…
Number of citations: 10 link.springer.com
B Sapijanskaitė, K Mickevičienė… - Journal of …, 2017 - Wiley Online Library
A series of novel isoxazole, dihydropyrazolone, and tetrahydropyridine derivatives were synthesized by the reaction of corresponding ethyl 1‐substituted aryl‐2‐methyl‐4‐oxo‐1,4,5,6‐…
Number of citations: 2 onlinelibrary.wiley.com
AN Vereshchagin, TM Iliyasov, KA Karpenko… - Chemistry of …, 2021 - Springer
A novel four-component diastereoselective synthesis of polysubstituted tetrahydropyridines is reported. The Michael addition – Mannich reaction – cyclization – dehydration cascade of …
Number of citations: 6 link.springer.com
SB Christensen… - Journal of Labelled …, 1980 - Wiley Online Library
The preparations of guvacine hydrochloride, in which a proton in position 2 (11) and protons in positions 2 and 5 (10) are selectively exchanged by deuterium, and of [2,6‐ 2 H]…
V Sridharan, S Maiti… - Chemistry–A European …, 2009 - Wiley Online Library
A Very Efficient Cerium(IV) Ammonium Nitrate Catalyzed, Four‐Component Synthesis of Tetrahydropyridines and Its Application in the Concise Generation of Functionalized …
M Bänziger, S Klein, G Rihs - Helvetica chimica acta, 2002 - Wiley Online Library
The sulfoxide thermolysis of the diastereoisomeric methyl (3R,4aS,10aR)‐6‐methoxy‐1‐methyl‐3‐(phenylsulfinyl)‐1,2,3,4,4a,5,10,10a‐octahydrobenzo[g]quinoline‐3‐carboxylates 3a …
Number of citations: 5 onlinelibrary.wiley.com
M Bartolini, J Marco‐Contelles - The Chemical Record, 2019 - Wiley Online Library
Notwithstanding the clinical use of tacrine was hampered by severe hepatotoxicity, tacrine still remains a reference scaffold in the search for new efficient drugs for Alzheimer's disease …
Number of citations: 20 onlinelibrary.wiley.com
S Maiti, V Sridharan, JC Menendez - Journal of combinatorial …, 2010 - ACS Publications
Indium trichloride is an efficient catalyst for the sequential four-component reaction between aliphatic amines, β-ketoesters, α,β-unsaturated aldehydes, and ethanol to afford 6-ethoxy-1,…
Number of citations: 56 pubs.acs.org
V Sridharan, S Maiti, JC Menendez - The Journal of Organic …, 2009 - ACS Publications
1-Allyl(propargyl)-6-allyl(propargyl)oxy-1,4,5,6-tetrahydropyridines, obtained through a CAN-catalyzed four-component reaction, were transformed into highly functionalized pyrido[2,1-b]…
Number of citations: 43 pubs.acs.org

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